Isobatzelline E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isobatzelline E is a natural product found in Zyzzya fuliginosa with data available.

Aplicaciones Científicas De Investigación

Isobatzelline E has demonstrated significant cytotoxicity against various cancer cell lines, particularly pancreatic cancer cells. It operates through multiple mechanisms:

- Topoisomerase II Inhibition : this compound exhibits potent inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription. In studies, it has been shown to inhibit this enzyme by up to 95% at specific concentrations, which leads to cell cycle arrest in the G2 phase .

- DNA Intercalation : The compound also intercalates into DNA, disrupting normal cellular functions and contributing to its cytotoxic effects. This ability is critical as it allows this compound to interfere with DNA synthesis and function, leading to apoptosis in cancer cells .

- Selective Cytotoxicity : this compound has been noted for its selective cytotoxicity towards cancer cells compared to normal cells. For instance, it exhibits low toxicity against Vero cells (a normal cell line), while effectively targeting pancreatic cancer cell lines such as AsPC-1 and Panc-1 .

Antiviral Properties

In addition to its anticancer properties, this compound has shown potential as an antiviral agent:

- HIV-1 Inhibition : Research indicates that this compound can inhibit HIV-1 envelope-mediated cell fusion, with an IC50 value of approximately 200 nM. This suggests that it may be effective in preventing viral entry into host cells .

Synthesis and Structural Insights

The total synthesis of this compound has been achieved through innovative synthetic strategies that allow for the construction of its complex pyrrolo[4,3,2-de]quinoline structure. These synthetic pathways are essential for producing sufficient quantities of the compound for further research and potential therapeutic applications .

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of this compound:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound across various pancreatic cancer cell lines, revealing its effectiveness with an IC50 value higher than 21 µM in several cases but lower than other known chemotherapeutics like gemcitabine .

- Mechanistic Studies : In-depth mechanistic studies have shown that while this compound is not the most cytotoxic compound among its peers, its strong inhibition of topoisomerase II and DNA intercalation properties make it a valuable candidate for further development in cancer therapy .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound compared to other batzellines:

| Compound | IC50 (µM) | % Topoisomerase II Inhibition | Cell Cycle Arrest Phase | % DNA Intercalation |

|---|---|---|---|---|

| Isobatzelline A | 279 | 36 | S phase | 54 |

| Isobatzelline C | 233 | 27 | S phase | 56 |

| This compound | >21.459 | 95 | G2 | 27 |

| Secobatzelline A | 255 | 61 | S phase | 34 |

Análisis De Reacciones Químicas

Inhibition of Topoisomerase II

Isobatzelline E is known to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell proliferation .

DNA Intercalation

This compound can intercalate into DNA, meaning it can insert itself between the base pairs of the DNA molecule, disrupting DNA structure and function .

-

The ability of batzellines to intercalate into DNA was confirmed through fluorescence displacement assays .

Impact on Cell Cycle

Research indicates that this compound affects the cell cycle, particularly in AsPC-1 cells .

-

At a dose of 25 μg/ml, this compound induces a modest G2 arrest in the cell cycle .

-

This suggests a mechanism of action involving interference with DNA synthesis .

Cytotoxicity

This compound demonstrates selective cytotoxicity toward pancreatic cancer cell lines .

-

This compound shows preferential cytotoxicity towards pancreatic cancer cells, making it an interesting compound for further study .

-

Extended exposure to this compound can effectively kill approximately 70% of AsPC-1 cells at a dose of 25 μg/ml .

Data Table: Effects of Batzellines on Topoisomerase II Inhibition, Cell Cycle Arrest, and DNA Intercalation

The following table summarizes the effects of various batzellines, including this compound, on topoisomerase II inhibition, cell cycle arrest, and DNA intercalation :

| Compound | μM | % Inhibition topoisomeraseII | Cell cycle arrest | % DNA intercalation |

|---|---|---|---|---|

| Batzelline A | 88.42 | 58 * | S phase | 18 |

| Batzelline B | 93.02 | 63 * | S phase | 21 |

| Isobatzelline A | 88.73 | 36 * | S phase | 54 ** |

| Isobatzelline C | 106.38 | 27 | S phase | 56 ** |

| Isobatzelline D | 89.61 | 26 | S phase | 47 ** |

| This compound | 107.30 | 95 * | G2 | 27 |

| Secobatzelline A | 98.04 | 61 * | S phase | 34 ** |

| Secobatzelline B | 97.66 | 13 | S phase | 17 |

Propiedades

Número CAS |

437980-21-7 |

|---|---|

Fórmula molecular |

C11H8ClN3O |

Peso molecular |

233.65 g/mol |

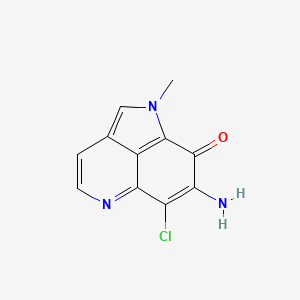

Nombre IUPAC |

10-amino-9-chloro-2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-one |

InChI |

InChI=1S/C11H8ClN3O/c1-15-4-5-2-3-14-9-6(5)10(15)11(16)8(13)7(9)12/h2-4H,13H2,1H3 |

Clave InChI |

PQYDUSMCHWLZPN-UHFFFAOYSA-N |

SMILES |

CN1C=C2C=CN=C3C2=C1C(=O)C(=C3Cl)N |

SMILES canónico |

CN1C=C2C=CN=C3C2=C1C(=O)C(=C3Cl)N |

Sinónimos |

isobatzelline E |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.